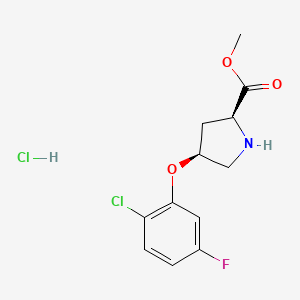

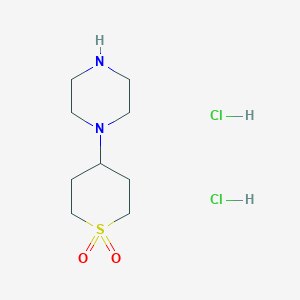

![molecular formula C11H9ClN2O3 B1396490 Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 40019-35-0](/img/structure/B1396490.png)

Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate

概要

説明

Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They can occur in four different isomeric forms: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be established using UV, IR, 1 H NMR, 13 C NMR, and mass spectrometry . Substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .科学的研究の応用

Versatile Building Block in Medicinal Chemistry

Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate serves as a versatile building block in medicinal chemistry. It has been utilized to design derivatives with potential biological activities. For instance, derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, where functionalities are displaced by various nucleophiles under mild conditions, have shown to form bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks. These can be integrated into biologically relevant molecules, demonstrating the compound's utility in creating new series of compounds with potential for pharmacological applications (Jakopin, 2018).

Antihypertensive Activity

Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate derivatives have been synthesized and evaluated for their biological activities. A specific derivative demonstrated antihypertensive activity in animal models, highlighting the therapeutic potential of compounds synthesized from ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate. This indicates its relevance in developing new antihypertensive drugs through structural modifications to enhance activity (Santilli & Morris, 1979).

Contribution to Antimicrobial and Anticancer Agents

The synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate through an unusual protocol has been reported. This compound was characterized by various spectroscopic analyses and explored for its antimicrobial activities, indicating its pharmacological importance. The structure, exhibiting intramolecular hydrogen bonds and stabilized by π-π interactions, underlines the compound's potential as a precursor for developing antimicrobial agents (Achutha et al., 2017).

Reactivity with Ethyl Glyoxylate

Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate derivatives show notable reactivity with ethyl glyoxylate, forming compounds with potential biological activities. This reactivity has been leveraged to synthesize compounds like 5-aryl(hetaryl)-1-hydroxy-1H-imidazole-2-carboxylic acid ethyl esters, indicating the broad utility of ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate in organic synthesis and potential therapeutic applications (Nikolaenkova et al., 2019).

作用機序

Target of Action

Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industryactivities . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .

Mode of Action

, which could influence their interaction with target proteins or enzymes. The electronegativities of nitrogen and oxygen in the oxadiazole ring structure make nitrogen a stronger hydrogen bond acceptor than oxygen , which could be a key factor in the compound’s interaction with its targets.

Biochemical Pathways

, it can be inferred that this compound may interact with multiple pathways, leading to its observed effects.

Result of Action

将来の方向性

The development of novel 1,3,4-oxadiazole-based drugs, including Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate, is an active area of research. Structural modifications are important to ensure high cytotoxicity towards malignant cells . The effectiveness of the two-stage strategy was exemplified by the late-stage functionalization of five carboxylic acid-containing APIs . Future studies are needed to improve the anticancer profile and to reduce the toxicological risks .

特性

IUPAC Name |

ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSCXFAGAAVOHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205171 | |

| Record name | Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate | |

CAS RN |

40019-35-0 | |

| Record name | Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40019-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

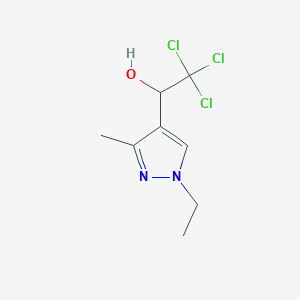

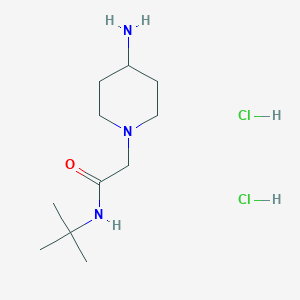

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)

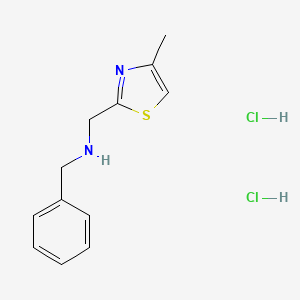

![1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1396409.png)

![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)

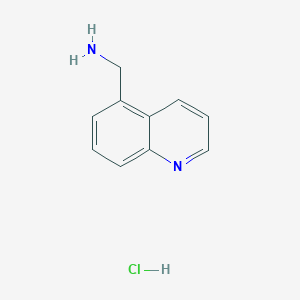

![[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride](/img/structure/B1396419.png)

![tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate](/img/structure/B1396426.png)

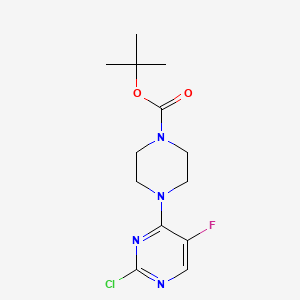

![2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396427.png)

![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1396430.png)